N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, photonics, and medicinal chemistry. The structure of this compound consists of a benzothiadiazole core with a phenyl group and a sulfonamide group attached, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with appropriate reagents to introduce the phenyl and sulfonamide groups. One common method involves the reaction of 2,1,3-benzothiadiazole with aniline (phenylamine) in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties
Mechanism of Action
The mechanism of action of N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with molecular targets through its electron-withdrawing sulfonamide group and the aromatic benzothiadiazole core. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of microbial cell membranes. The compound’s photoluminescent properties are attributed to intramolecular charge-transfer (ICT) reactions, where the excited state of the molecule undergoes charge separation, leading to fluorescence .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the phenyl and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzoxadiazole: A similar compound with an oxygen atom replacing the sulfur atom in the benzothiadiazole core
Uniqueness
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide is unique due to the presence of both the phenyl and sulfonamide groups, which enhance its electron-withdrawing capabilities and photoluminescent properties. These features make it particularly valuable in applications such as organic electronics and biological imaging, where strong electron-withdrawing groups and fluorescence are desirable .
Properties
IUPAC Name |
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,15-9-4-2-1-3-5-9)10-6-7-11-12(8-10)14-18-13-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJMMMOVFKOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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